![molecular formula C6H5N3 B049477 5-Methylpyrimidine-4-carbonitrile CAS No. 114969-63-0](/img/structure/B49477.png)
5-Methylpyrimidine-4-carbonitrile
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Overview
Description
5-Methylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H5N3 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for 5-Methylpyrimidine-4-carbonitrile is 1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 . This indicates the presence of a methyl group attached to the pyrimidine ring.Physical And Chemical Properties Analysis
5-Methylpyrimidine-4-carbonitrile is a powder with a molecular weight of 119.13 g/mol . and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Properties
“5-Methylpyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 114969-63-0. It has a molecular weight of 119.13 and its IUPAC name is 5-methyl-4-pyrimidinecarbonitrile . It is typically stored at a temperature of 4°C and has a purity of 95%. It is usually in the form of a powder .
Anti-Cancer Applications
A novel series of pyrimidine-5-carbonitrile derivatives, including “5-Methylpyrimidine-4-carbonitrile”, was designed and synthesized for their cytotoxic activity as novel anti-cancer agents .
Dual EGFR WT /COX-2 Inhibitors
These compounds were evaluated as dual EGFR WT /COX-2 inhibitors . Two compounds, 4e and 4f, disclosed the highest activity against all NCI60 panel cell lines .
Cell Cycle Disturbance
The most potent two compounds disturbed the cell cycle of Colo-205 cells by blocking the G1 phase, coupled with increased annexin-V stained cells which indicated the increasing in percentage of apoptosis .
Caspase-3 Concentration Increase
In addition, compounds 4e and 4f increase the concentration of caspase-3 by 10, and 8-fold compared to control, respectively .
Safety on Normal Epithelial Colon Cells
The two candidate compounds were screened for cytotoxicity on normal epithelial colon cells; fortunately, they were found to be safe .
Molecular Docking Study
Molecular docking study displayed that these compounds bound to the active site as EGFR WT /COX-2 inhibitors .
3D Pharmacophore Mapping
Furthermore, 3D pharmacophore mapping disclosed many shared features between the most potent candidates 4e and 4f and the standard EGFR WT /COX-2 inhibitors; erlotinib, and celecoxib, respectively .
Safety and Hazards
5-Methylpyrimidine-4-carbonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-methylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYJWIDDRHKVCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine-4-carbonitrile |
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